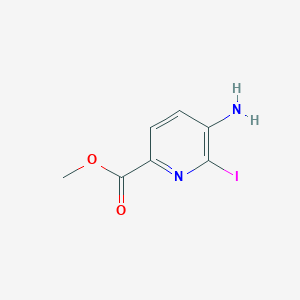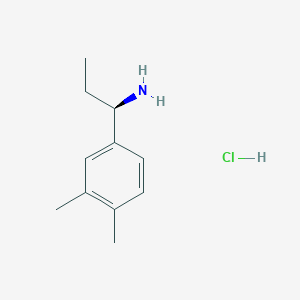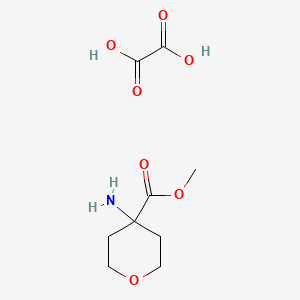
Methyl 5-amino-6-iodopicolinate
概要
説明
“Methyl 5-amino-6-iodopicolinate” is a chemical compound with the CAS number 872355-60-7 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 5-amino-6-iodopicolinate” involves the use of sodium periodate and iodine in N,N-dimethyl-formamide at 60℃ . The reaction is stirred for 48 hours, and the resulting mixture is added to a 10% aqueous sodium sulfite solution. The crystals are collected by filtration, washed with water, and dried under reduced pressure .Physical And Chemical Properties Analysis
“Methyl 5-amino-6-iodopicolinate” is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用
Synthesis and Characterization
- Methyl 5-amino-6-iodopicolinate is a compound that can be involved in the synthesis of diverse morpholines, piperazines, and thiomorpholines through iodine-mediated cyclization. This process is a key step in the creation of a variety of chemical structures, enabling further exploration and applications in various fields of chemistry (Bera & Panda, 2012).
Chemical Transformations
- The compound has been utilized in studies exploring the electrophilic substitution reactions of related chemical structures. For instance, research into the iodination and aminomethylation of 5-hydroxypicolinic acid, a related compound, indicates the potential for methyl 5-amino-6-iodopicolinate to undergo similar chemical transformations, leading to the formation of derivatives with diverse properties (Smirnov et al., 1976).
Pharmacological Research
- While details specifically on methyl 5-amino-6-iodopicolinate are limited, compounds with similar structures have been examined for their potential pharmacological effects. For example, research on AM630, a compound structurally related to methyl 5-amino-6-iodopicolinate, has revealed its properties as a cannabinoid receptor antagonist in the brain, indicating the potential for related compounds to be studied for similar biological activities (Hosohata et al., 1997).
Potential Applications in Sensing Technologies
- There is also interest in the application of such compounds in sensing technologies. Studies on similar compounds have demonstrated their potential in detecting and sensing different metal ions, suggesting that methyl 5-amino-6-iodopicolinate might be explored for similar applications (Hazra et al., 2018).
Safety and Hazards
“Methyl 5-amino-6-iodopicolinate” is classified under the GHS07 hazard pictogram . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It’s also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
特性
IUPAC Name |
methyl 5-amino-6-iodopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAWLFXZOHDXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704844 | |
| Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-6-iodopicolinate | |
CAS RN |
872355-60-7 | |
| Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424377.png)
![(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1424378.png)

![3-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1424380.png)




![3-Methylxanthine-[13C4,15N3]](/img/structure/B1424388.png)


![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)